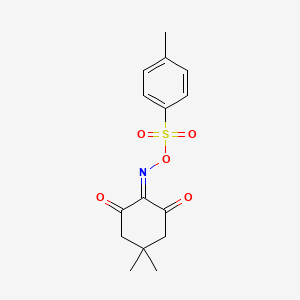
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is a chemical compound that belongs to the class of oxime esters. Oxime esters are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a tosyl group, which is a common protecting group in organic chemistry, and a cyclohexane ring with three ketone groups and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the ketone groups.
Introduction of the Oxime Group: The ketone groups are then converted to oxime groups through a reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxime group can participate in nucleophilic addition reactions, while the tosyl group can undergo nucleophilic substitution. The compound’s reactivity is influenced by the presence of the electron-withdrawing tosyl group, which stabilizes the intermediate species formed during reactions.
Comparison with Similar Compounds
Similar Compounds
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione: Lacks the oxime group, making it less reactive in certain nucleophilic addition reactions.
5,5-Dimethyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the tosyl group, resulting in different reactivity and stability.
O-Tosyl-cyclohexane-1,2,3-trione 2-oxime: Lacks the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
O-Tosyl-5,5-dimethyl-cyclohexane-1,2,3-trione 2-oxime is unique due to the combination of the tosyl group, oxime group, and the dimethyl-substituted cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable compound in organic synthesis and research applications.
Properties
CAS No. |
908333-95-9 |
|---|---|
Molecular Formula |
C15H17NO5S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[(4,4-dimethyl-2,6-dioxocyclohexylidene)amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H17NO5S/c1-10-4-6-11(7-5-10)22(19,20)21-16-14-12(17)8-15(2,3)9-13(14)18/h4-7H,8-9H2,1-3H3 |
InChI Key |
CAGDUSAQZVOWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=O)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


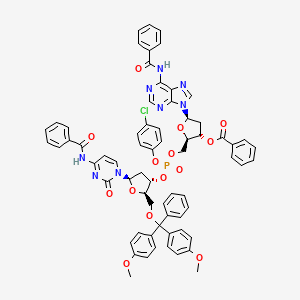
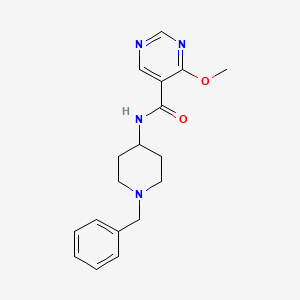
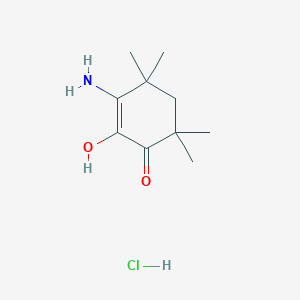
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
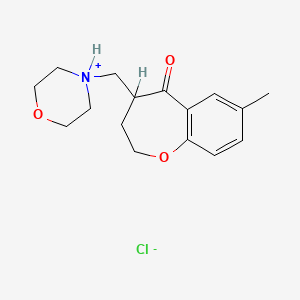
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
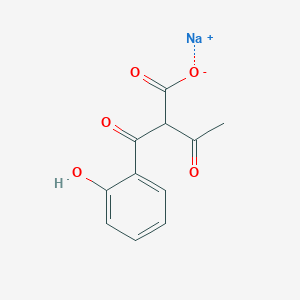
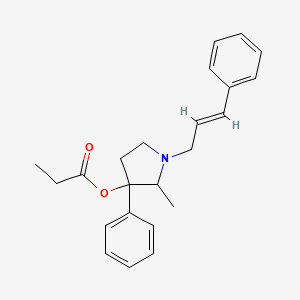
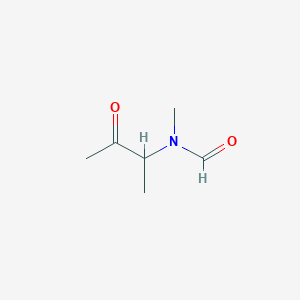
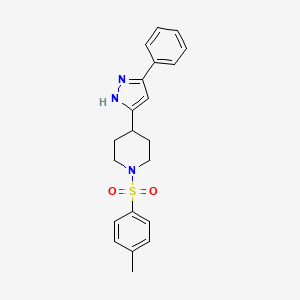
![5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13791906.png)
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
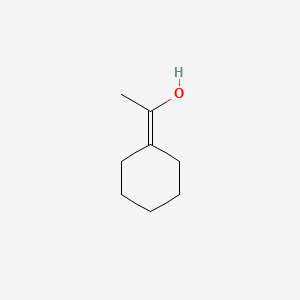
![6-{[2-(4-Benzylpiperidin-1-YL)ethyl]sulfinyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B13791915.png)
